ギ酸 O-d

概要

説明

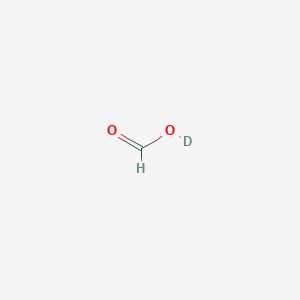

Formic (2H)acid, also known as deuterated formic acid, is a variant of formic acid where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is represented by the formula DCOOH. Formic acid itself is the simplest carboxylic acid and is naturally found in the venom of ants and bees. It is a colorless, fuming liquid with a pungent odor and is used in various industrial applications .

科学的研究の応用

Formic (2H)acid has several applications in scientific research:

Chemistry: Used as a deuterium source in various chemical reactions and studies.

Biology: Employed in metabolic studies to trace deuterium incorporation.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of deuterated compounds for research and development

生化学分析

Biochemical Properties

Formic Acid O-d participates in numerous biochemical reactions. It is involved in the non-oxidative pentose phosphate pathway (PPP), which is crucial for the generation of NADPH and the synthesis of ribose 5-phosphate . The enzymes, proteins, and other biomolecules it interacts with include transaldolase and transketolase, which are key enzymes in the PPP .

Cellular Effects

Formic Acid O-d has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce a viable-but-non-culturable state in certain bacteria, triggering new antimicrobial resistance traits . It influences cell function by affecting metabolic activity, respiratory markers, and membrane integrity .

Molecular Mechanism

The molecular mechanism of Formic Acid O-d involves its participation in various biochemical reactions. It is involved in the oxidation process, where it is converted into CO2 and H2O . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Formic Acid O-d change over time in laboratory settings. It has been observed that formic acid oxidation, including the reaction processes and electrocatalysts, is not very clear, especially regarding the confirmation of the intermediates

Dosage Effects in Animal Models

The effects of Formic Acid O-d vary with different dosages in animal models. For instance, formic acid has been used as a feed additive in animal nutrition, and its use is not expected to contribute to consumer exposure

Metabolic Pathways

Formic Acid O-d is involved in several metabolic pathways. It plays a key role in the non-oxidative pentose phosphate pathway, which is crucial for the generation of NADPH and the synthesis of ribose 5-phosphate . It interacts with enzymes such as transaldolase and transketolase in this pathway .

Subcellular Localization

It is known that formic acid is involved in various biochemical reactions within the cell

準備方法

Synthetic Routes and Reaction Conditions: Formic (2H)acid can be synthesized through the reaction of deuterated water (D2O) with carbon monoxide in the presence of a catalyst. Another method involves the hydrolysis of deuterated methyl formate (DCOOCH3) using deuterated water .

Industrial Production Methods: Industrial production of formic acid typically involves the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide. For deuterated formic acid, the process is similar but uses deuterated methanol and deuterated water .

化学反応の分析

Types of Reactions: Formic (2H)acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to carbon dioxide and water.

Reduction: It can be reduced to formaldehyde.

Substitution: It can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alcohols in the presence of an acid catalyst.

Major Products:

Oxidation: Carbon dioxide (CO2) and water (H2O).

Reduction: Formaldehyde (HCHO).

Substitution: Esters such as methyl formate (DCOOCH3).

作用機序

Formic (2H)acid exerts its effects through various mechanisms:

Molecular Targets: It inhibits enzymes such as nitric oxide synthase and prostaglandin D synthase.

Pathways Involved: It interferes with metabolic pathways involving deuterium, affecting cellular processes and enzyme activities.

類似化合物との比較

Formic Acid (HCOOH): The non-deuterated form, commonly used in industrial applications.

Acetic Acid (CH3COOH): Another simple carboxylic acid with similar properties but a different structure.

Propionic Acid (C2H5COOH): A slightly larger carboxylic acid with similar chemical behavior.

Uniqueness: Formic (2H)acid is unique due to the presence of deuterium, which makes it valuable for isotopic labeling studies and tracing mechanisms in chemical and biological systems .

生物活性

Formic acid (FA), a simple carboxylic acid, has garnered attention for its diverse biological activities. Its applications range from food preservation to potential therapeutic uses. This article delves into the biological activity of Formic Acid O-d , focusing on its antimicrobial properties, effects on microbial metabolism, and implications in poisoning cases.

Antimicrobial Properties

Formic acid exhibits significant antimicrobial activity, particularly against various pathogens. It is commonly used in agricultural settings to control microbial populations in livestock and poultry.

Table 1: Minimum Inhibitory Concentrations (MIC) of Formic Acid Against Pathogens

| Pathogen | MIC (ppm) | MBC (ppm) |

|---|---|---|

| Escherichia coli | 600 | 2400 |

| Salmonella spp. | 600 | 2400 |

| Clostridium perfringens | 1200 | 2400 |

According to research, formic acid demonstrates superior efficacy compared to other organic acids against E. coli and Salmonella spp., attributed to its small molecular size and chain length . Furthermore, it serves as a primary energy source for certain bacteria, such as Campylobacter jejuni, where it acts as an electron donor in respiratory metabolism .

Quorum Sensing and Violacein Production

A notable study highlighted the role of formic acid in enhancing violacein production in Chromobacterium violaceum. The addition of FA promoted quorum sensing (QS), leading to a 20% increase in violacein synthesis. Violacein is recognized for its antibacterial, antifungal, antioxidative, and antitumor properties .

Table 2: Violacein Production with Formic Acid Addition

| Condition | Violacein Production (g/L) |

|---|---|

| No FA Addition | 0.85 |

| With FA Addition | 1.02 |

The study indicated that formic acid activates the cviI gene responsible for QS, subsequently inducing the vio gene cluster essential for violacein synthesis .

Induction of Viable But Non-Culturable (VBNC) State

Formic acid has been shown to induce a viable but non-culturable (VBNC) state in certain pathogens. This phenomenon complicates detection and poses challenges for food safety. In experiments, concentrations of 3% FA were found to induce VBNC states in Acinetobacter baumannii and Klebsiella pneumoniae, with significant increases in antimicrobial resistance (AMR) phenotype and virulence gene expression upon resuscitation after FA removal .

Toxicological Aspects

Despite its beneficial applications, formic acid poses risks when ingested or inhaled. A case series analysis reported acute poisoning incidents, primarily from deliberate self-harm or accidental ingestion. Symptoms included orofacial burns, metabolic acidosis, and renal complications. The study emphasized the need for immediate management protocols to mitigate mortality risks associated with formic acid poisoning .

Table 3: Clinical Outcomes of Formic Acid Poisoning Cases

| Outcome | Frequency (%) |

|---|---|

| Orofacial Burns | 100 |

| Mild Hematemesis | 28.5 |

| Severe Hematemesis | 21.5 |

| Renal Complications | Variable |

特性

IUPAC Name |

deuterio formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAGIHXWWSANSR-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239024 | |

| Record name | Formic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-94-0 | |

| Record name | Formic acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic [2H]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was deuterio formate observed as a product instead of regular formate in the oxalate decarboxylase reaction when performed in D2O?

A1: The study found that when the oxalate decarboxylase reaction was carried out in D2O (heavy water), the product formed was C-deuterio formate rather than regular formate. [] This observation indicates that the source of the hydrogen atom incorporated into the formate molecule is the solvent itself. The authors suggest that this supports a mechanism where a proton (or deuteron in this case) transfer event occurs during a rate-limiting step of the enzymatic reaction.

Q2: Did the researchers observe any enzyme-catalyzed exchange of the C-hydron in deuterio formate? What does this imply about the reaction mechanism?

A2: Interestingly, the researchers did not observe any enzyme-catalyzed exchange of the C-hydron in deuterio formate using their infrared spectroscopy assay. [] This finding implies that while a formyl radical intermediate might be formed during the forward reaction (oxalate to formate), this intermediate is not accessible in the reverse reaction. This observation provides valuable insight into the potential mechanism of oxalate decarboxylase and suggests that the formation of potentially harmful radical intermediates is restricted to the forward reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。